The synthesis of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol typically involves two main steps: the formation of the imidazole ring and the introduction of the trifluoromethyl group. A common synthetic route includes:
The molecular structure of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol features:
The compound's structure can be represented using its SMILES notation: CC(C(F)(F)F)N1=C(N=C(N1)C(=O)[O])C(=O)[O]
, indicating its complex arrangement .
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol is capable of undergoing various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol involves interactions at a molecular level that affect biological processes:
These properties make it a candidate for further research in drug development, particularly for antimicrobial and anticancer applications .
The physical and chemical properties of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol include:
These properties are critical for understanding its behavior in various chemical environments and applications.
The applications of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol span multiple fields:
CAS No.: 154-87-0
CAS No.: 13836-61-8
CAS No.: 94242-53-2
CAS No.: 34255-08-8
CAS No.: 22252-07-9
CAS No.: 610764-96-0